N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
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Description
N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C19H24N4O2S2 and its molecular weight is 404.55. The purity is usually 95%.
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Biological Activity
N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. Its molecular formula is C19H25N3O2S, with a molecular weight of approximately 365.49 g/mol. The structural complexity of this compound allows it to interact with various biological targets, making it a candidate for drug development.
Property | Value |
---|---|
Molecular Formula | C19H25N3O2S |
Molecular Weight | 365.49 g/mol |
Chemical Structure | Thiadiazole derivative |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It may act on specific proteins or enzymes involved in cell signaling, apoptosis, and neuroprotection. The thiadiazole moiety is particularly significant as it has been associated with:
- Antimicrobial Activity : Compounds containing thiadiazole rings have shown effectiveness against various bacterial strains.
- Anticancer Properties : The structural features allow for interaction with cellular pathways that regulate growth and apoptosis.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer effects. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .
Case Studies
-
Study on Anticancer Effects :
In a recent study, a series of thiadiazole derivatives were synthesized and tested for their cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potential for further development as anticancer agents . -
Antimicrobial Efficacy :
Another investigation focused on the antibacterial activity of thiadiazole derivatives against resistant strains of bacteria. The study reported that some compounds showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as alternative therapeutic agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
Compound | Biological Activity |
---|---|
N-(5-(thio)-1,3,4-thiadiazol-2-yl)-benzamide | Antimicrobial and anticancer properties |
N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)-cyclohexanecarboxamide | Moderate cytotoxicity against cancer cell lines |
N-(5-(morpholinothio)-1,3,4-thiadiazol-2-yl)-benzamide | Significant antibacterial activity |
Properties
IUPAC Name |
N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c24-16(20-12-11-14-7-3-1-4-8-14)13-26-19-23-22-18(27-19)21-17(25)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,20,24)(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMNNBILAMRAFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.